molecular formula C22H22FN3O2 B4911055 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)butanamide

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)butanamide

Cat. No.: B4911055
M. Wt: 379.4 g/mol
InChI Key: UBVXPDMWEAAYQB-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)butanamide is a complex organic compound that features a pyridazinone core

Preparation Methods

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the dimethylphenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar compounds to 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)butanamide include other pyridazinone derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-4-20(22(28)24-17-9-7-16(23)8-10-17)26-21(27)12-11-19(25-26)18-13-14(2)5-6-15(18)3/h5-13,20H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVXPDMWEAAYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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